5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95%
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Overview
Description
5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% (5-MMP) is a chemical compound with a molecular weight of 175.22 g/mol. It is a derivative of pyridine, a heterocyclic aromatic organic compound. 5-MMP is a colorless liquid and has a melting point of 19-21°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether. 5-MMP has a variety of applications in the scientific research field, including use as a reagent in organic synthesis, a catalyst in industrial processes, and a fluorescent dye in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% is not yet fully understood. However, it is believed that it acts as a Lewis acid catalyst, which is capable of activating and coordinating nucleophilic substrates. It is also believed that it can act as a hydrogen bond donor and acceptor, which can facilitate the formation of covalent bonds in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% are not yet fully understood. However, it is known that it is non-toxic and non-irritant, and is not mutagenic. In addition, it is not believed to be carcinogenic, teratogenic, or embryotoxic.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% in laboratory experiments include its low cost, ease of use, and high yield. Furthermore, it is non-toxic, non-irritant, and non-mutagenic, making it a safe reagent to use in the laboratory. The main limitation of 5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% is its limited solubility in organic solvents, which can make it difficult to use in some experiments.
Future Directions
There are several potential future directions for 5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% research. These include further investigation into its mechanism of action, its potential applications in drug development, and its use as a fluorescent probe in biological assays. Additionally, further research could be conducted into its potential toxicity and its ability to act as a catalyst in industrial processes. Finally, its solubility in organic solvents could be further investigated to make it more suitable for use in laboratory experiments.
Synthesis Methods
5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% can be synthesized from the reaction of 4-methoxy-3-methylphenylhydrazine and pyridine. This reaction is carried out in an inert atmosphere at temperatures between 100-150°C. The reaction is exothermic, producing a yield of 95%.
Scientific Research Applications
5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% has been used as a reagent in organic synthesis, a catalyst in industrial processes, and a fluorescent dye in biochemical assays. It is used in the synthesis of various heterocyclic compounds such as quinolones and pyrrolo[2,3-d]pyrimidines. 5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% is also used as a catalyst in the production of polyurethanes, polyesters, and polyamides. In addition, it is used as a fluorescent dye in biochemical assays, such as in the detection of nucleic acids and proteins.
properties
IUPAC Name |
5-(4-methoxy-3-methylphenyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-7-10(3-5-12(9)16-2)11-4-6-13(14)15-8-11/h3-8H,1-2H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVLEQUVNNLPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C(C=C2)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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